molecular formula C20H26O5 B1631420 deacetylpseudolaric acid A CAS No. 82508-37-0

deacetylpseudolaric acid A

Cat. No. B1631420
CAS RN: 82508-37-0
M. Wt: 346.4 g/mol
InChI Key: MQOMHFMKUJFDBH-SWRVIOJRSA-N
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Description

Deacetylpseudolaric acid A is a natural compound isolated from the root bark of Pseudolarix amabilis . It belongs to the chemical family of Diterpenoids . The molecular formula of deacetylpseudolaric acid A is C20H26O5 and its molecular weight is 346.4 .


Molecular Structure Analysis

Deacetylpseudolaric acid A contains a total of 53 bonds, including 27 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 2 seven-membered rings, and 1 ten-membered ring .


Physical And Chemical Properties Analysis

Deacetylpseudolaric acid A appears as a powder . Its density is 1.249 g/cm3 . Unfortunately, the search results did not provide further details on the physical and chemical properties of deacetylpseudolaric acid A.

Scientific Research Applications

Cytotoxic Activities in Cancer Research

Deacetylpseudolaric acid A has been primarily investigated for its cytotoxic activities against various human cancer cell lines. For instance, Liu et al. (2007) identified deacetylpseudolaric acid A derivatives in the bark of Pseudolarix kaempferi and evaluated their cytotoxic activities against three human cancer cell lines, emphasizing the potential of these compounds in cancer research (Liu et al., 2007).

Role in Protein Acetylation

Deacetylpseudolaric acid A plays a role in protein acetylation, a key process in cellular regulation. Choudhary et al. (2009) highlighted the prevalence of lysine acetylation across the proteome, showing its widespread impact on proteins involved in various biological functions. This research underscores the broader regulatory scope of lysine acetylation, which could be relevant to understanding the functions of compounds like deacetylpseudolaric acid A (Choudhary et al., 2009).

Impact on Histone Acetylation and Gene Expression

Deacetylpseudolaric acid A is involved in histone deacetylation, a process linked to the regulation of gene expression. Warrell et al. (1998) explored the use of histone deacetylase inhibitors in treating acute promyelocytic leukemia, highlighting the potential of these compounds in restoring gene expression affected by oncogenic repression (Warrell et al., 1998).

Structural and Stereochemical Analysis

Yang et al. (2002) conducted an in-depth study of the structural and stereochemical properties of deacetylpseudolaric acid A among other diterpenoids isolated from Pseudolarix kaempferi. Their research provided valuable insights into the molecular structure of these compounds (Yang et al., 2002).

Effect on Chromatin Structure

The impact of deacetylpseudolaric acid A on chromatin structure has been a subject of research, especially in the context of cancer therapy. Marchion et al. (2005) studied how histone deacetylase inhibitors like valproic acid, which shares similar mechanisms with deacetylpseudolaric acid A, alter chromatin structure and consequently affect gene expression in cancer cells (Marchion et al., 2005).

properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOMHFMKUJFDBH-SWRVIOJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311131
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

deacetylpseudolaric acid A

CAS RN

82508-37-0
Record name Deacetylpseudolaric acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82508-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylpseudolaric acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
P Liu, H Guo, W Wang, J Zhang, N Li… - Journal of natural …, 2007 - ACS Publications
… deacetylpseudolaric acid A (1), 8 11S-deacetylpseudolaric acid A (2), deacetylpseudolaric acid A O-β-d-glucopyranoside (3), deacetylpseudolaric acid A 2,3-dihydroxypropyl ester (4), …
Number of citations: 27 pubs.acs.org
SP Yang, Y Wu, JM Yue - Journal of natural products, 2002 - ACS Publications
… The filtrate was condensed to give a yellow residue, which was then column chromatographed over silica gel eluted with petroleum−EtOAc (2:1) to afford deacetylpseudolaric acid A (3 …
Number of citations: 44 pubs.acs.org
S He, S Li, J Yang, H Ye, S Zhong, H Song… - … of Chromatography A, 2012 - Elsevier
… This separation process produced 166 mg pseudolaric acid B O-β-d-glucopyranoside (PABGly), 152 mg pseudolaric acid C (PAC), 8 mg deacetylpseudolaric acid A (deacetylPAA), 5 …
Number of citations: 20 www.sciencedirect.com
P Liu, H Guo, H Guo, Y Sheng, W Wang, M Xu… - … of pharmaceutical and …, 2007 - Elsevier
… major diterpenoids in Pseudolarix kaempferi, namely pseudolaric acid B O-β-d-glucopyranoside (1), pseudolaric acid C 2 (2), pseudolaric acid C 1 (3), deacetylpseudolaric acid A (4), …
Number of citations: 17 www.sciencedirect.com
P Liu, HZ Guo, JH Sun, M Xu, H Guo… - Yao xue xue bao …, 2014 - europepmc.org
… acid C (PC), pseudolaric acid A (PA), pseudolaric acid A O-beta-D glucopyranoside (PAG), pseudolaric acid B O-beta-D glucopyranoside (PBG) and deacetylpseudolaric acid A (DPA) …
Number of citations: 6 europepmc.org
X Ye, M Tang, L Chen, A Peng, L Ma… - … in Mass Spectrometry …, 2009 - Wiley Online Library
… 26 O 5 345.1702 345.1717 –3.2 deacetylpseudolaric acid A … deacetylpseudolaric acid A 11 4.36 261 345.1717 283.1701/… 11 was tentatively identified as deacetylpseudolaric acid A. …
P Chiu, LT Leung, BCB Ko - Natural product reports, 2010 - pubs.rsc.org
… , pseudolaric acid B (6, 9), and deacetylpseudolaric acid A (13) have also been isolated, with … The most unusual natural derivative was (11S)-deacetylpseudolaric acid A (23), which was …
Number of citations: 83 pubs.rsc.org
SJ Kulkarni - 2011 - egrove.olemiss.edu
Part A: Studies towards total synthesis of an antifungal and anticancer agent, Pseudolaric acid B. Marked by the uncontrolled cell proliferation, cancer is one of the deadliest diseases, …
Number of citations: 2 egrove.olemiss.edu
YG Yu, XY Guo, XY Li, DD Dai, XR Xu… - Chemistry & …, 2021 - Wiley Online Library
Dioscorea polystachya, named Chinese yam, is widely cultivated as a functional food and natural medicine in China. There is currently little information about the chemical …
Number of citations: 8 onlinelibrary.wiley.com
K Skalicka-Woźniak, I Garrard - Phytochemistry Reviews, 2014 - Springer
… Pseudolaric acid B O-β-d-glucopyranoside, pseudolaric acid C, deacetylpseudolaric acid A, pseudolaric acid A O-β-d-glucopyranoside, pseudolaric acid B, pseudolaric acid B methyl …
Number of citations: 86 link.springer.com

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